heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle delivery systems for mRNA vaccine delivery . This compound is characterized by its long aliphatic chains and functional groups that facilitate its role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps:
Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate acyl chloride to form the heptadecan-9-yloxy intermediate.
Coupling with 6-oxohexyl Group: The intermediate is then coupled with a 6-oxohexyl group using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.
Final Esterification: The final step involves esterification with heptyl octanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted amides and esters.
Scientific Research Applications
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid interactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Industry: Utilized in the formulation of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its role in lipid nanoparticle delivery systems. It interacts with cellular membranes, facilitating the uptake and release of mRNA into the cytoplasm. The long aliphatic chains and functional groups enhance its ability to form stable nanoparticles, which protect the mRNA from degradation and improve its delivery efficiency .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of long aliphatic chains and functional groups, which provide optimal properties for lipid nanoparticle formation and mRNA delivery. Its structure allows for enhanced stability and efficiency compared to similar compounds .
Biological Activity
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex lipid compound that has garnered attention for its significant biological activity, particularly in drug delivery systems. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The molecular formula of this compound is C41H81NO5 with a molecular weight of approximately 668.1 g/mol. The compound features a long hydrophobic tail and functional groups that enhance its solubility and biological activity.
Synthesis Steps:
- Esterification : The synthesis begins with the esterification of heptadecan-9-ol with an appropriate carboxylic acid derivative.
- Amidation : The intermediate product undergoes amidation with 6-oxohexanoic acid to introduce the oxohexyl group.
- Alkylation : Finally, alkylation with 2-hydroxyethylamine introduces the hydroxyethylamino moiety .
Biological Activity
This compound exhibits notable biological activities that make it suitable for various applications:
Drug Delivery Systems
The compound is primarily used in the formulation of lipid nanoparticles (LNPs), which are crucial for delivering therapeutic agents, particularly nucleic acids such as mRNA. Its amphiphilic nature allows for the encapsulation of these agents, enhancing their stability and bioavailability .
Mechanism of Action :
- Endocytosis Facilitation : The compound enhances cellular uptake through endocytosis when formulated into lipid nanoparticles, improving the delivery efficiency of encapsulated mRNA.
- Membrane Interaction : Its unique structure allows for effective interaction with cellular membranes, influencing both uptake and release kinetics of the payload.
Case Studies
- mRNA Vaccine Delivery :
- Cancer Therapy :
Comparative Analysis
To illustrate the unique properties of this compound, the following table compares it with other lipid compounds used in drug delivery systems:
Compound Name | Molecular Formula | Unique Features | Applications |
---|---|---|---|
Heptadecan-9-yloxy 8-aminooctanoate | C₃₉H₇₉N₃O₄ | Long hydrophobic tail; amine group | Drug delivery, gene therapy |
Heptyl 8-(2-hydroxyethyl)aminooctanoate | C₂₇H₅₅NO₃ | Simpler structure; effective for small molecules | Lipid formulations |
Heptadecan-9-yloxy 8-bromooctanoate | C₄₁H₈₁BrO₄ | Contains bromine; used in nanoparticle modification | Targeted drug delivery |
Properties
Molecular Formula |
C40H79NO5 |
---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-25-21-27-34-41(35-36-42)33-26-19-15-18-24-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
OBICQCJSBKRQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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